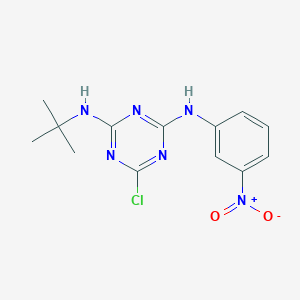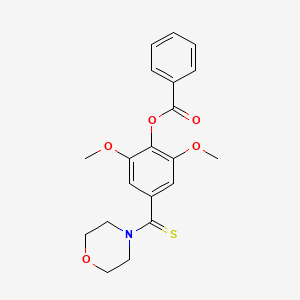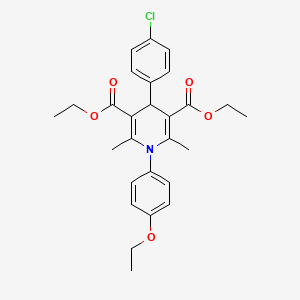
N-tert-butyl-6-chloro-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structural features, including a tert-butyl group, a chloro substituent, and a nitrophenyl group attached to the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The introduction of the tert-butyl, chloro, and nitrophenyl groups can be achieved through nucleophilic substitution reactions. For example, tert-butylamine, chlorinating agents, and nitrophenyl derivatives can be used as reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with structural similarities.
Cyanuric Chloride: A precursor for the synthesis of various triazine derivatives.
Uniqueness
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine compounds.
特性
分子式 |
C13H15ClN6O2 |
|---|---|
分子量 |
322.75 g/mol |
IUPAC名 |
2-N-tert-butyl-6-chloro-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN6O2/c1-13(2,3)19-12-17-10(14)16-11(18-12)15-8-5-4-6-9(7-8)20(21)22/h4-7H,1-3H3,(H2,15,16,17,18,19) |
InChIキー |
GWXCWZXHWUQIEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B15011853.png)
![2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15011860.png)
![3-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15011864.png)
![2-(3-Bromo-benzylsulfanyl)-5-furan-2-yl-[1,3,4]oxadiazole](/img/structure/B15011867.png)
![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15011869.png)
![N-({N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B15011873.png)
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15011884.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15011889.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15011894.png)


![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15011926.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011928.png)
